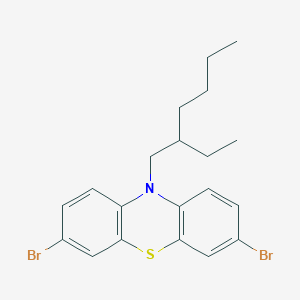

3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine

Descripción general

Descripción

3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine is an organic compound belonging to the phenothiazine family. It is a colorless solid that is insoluble in water and is used in various scientific and industrial applications. It is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals, dyes, and other compounds. It has also been used in the production of pesticides and other industrial chemicals.

Aplicaciones Científicas De Investigación

Synthesis and Electronic Properties

3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine is involved in the synthesis of various derivatives through reactions like the Buchwald-Hartwig coupling. These derivatives exhibit significant electronic properties such as reversible oxidations at low potentials and semiquinone formation constants. This highlights the compound's potential in electronic applications and materials science (Pereteanu & Müller, 2013).

Electroactive Hydrazones Synthesis

Research indicates the utility of this compound in synthesizing electroactive hydrazones. These hydrazones, derived from functionalized phenothiazine derivatives, act as effective hole transporting materials. This is important for developing new organic electroactive derivatives with applications in electronics and renewable energy technologies (Bieliauskas et al., 2012).

Spectroscopic Investigations for Sensor Applications

This compound has been used to modify phenothiazine derivatives for spectroscopic studies. These studies explore the potential of these derivatives in sensor applications, particularly for detecting changes in environmental conditions, indicating its significance in developing novel sensory materials (Lin & Chang, 2009).

Electrooxidation Studies

In electrochemistry, this compound derivatives have been used to modify electrodes for studying electrooxidation processes. This is crucial in understanding and improving electrocatalytic processes, which are fundamental in energy conversion and storage systems (Lates et al., 2011).

Synthesis of Macrocycles

The compound is also central in synthesizing phenothiazine macrocycles. These macrocycles, synthesized using polyethyleneoxy chains, have been analyzed for their electronic properties and potential in complexing alkali cations, marking their importance in chemical sensing and molecular recognition (Medruţ et al., 2013).

Dye-sensitized Solar Cells

Its role extends to the development of sensitizers for dye-sensitized solar cells, illustrating its potential in renewable energy technologies. These sensitizers based on phenothiazine derivatives demonstrate significant photovoltaic performance, indicating a promising avenue for sustainable energy solutions (Buene et al., 2019).

Light-Emitting Properties in Polymers

The incorporation of this compound in conjugated polymers has been studied for its light-emitting properties. This research is significant for developing new materials for optoelectronic devices, such as OLEDs (Kong et al., 2003).

Mecanismo De Acción

The synthesis of these polymers often involves nickel- and palladium-based catalytic systems . For instance, the nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies known for the synthesis of functionalized regioregular polythiophenes .

Propiedades

IUPAC Name |

3,7-dibromo-10-(2-ethylhexyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2NS/c1-3-5-6-14(4-2)13-23-17-9-7-15(21)11-19(17)24-20-12-16(22)8-10-18(20)23/h7-12,14H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMNQLRBGNJKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780524 | |

| Record name | 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264263-98-1 | |

| Record name | 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)

![Phosphonic acid,[2-[(2-hydroxyethyl)amino]ethylidene]bis-(9CI)](/img/structure/B1514456.png)

![1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide](/img/structure/B1514461.png)

![(2S)-4-Amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1514463.png)

![[(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate](/img/structure/B1514464.png)